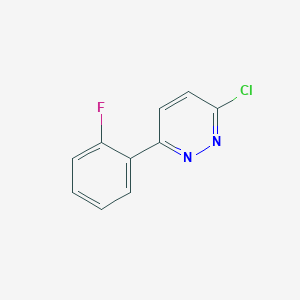

3-Chloro-6-(2-fluorophenyl)pyridazine

Beschreibung

3-Chloro-6-(2-fluorophenyl)pyridazine (C₁₀H₆ClFN₂, MW 208.62) is a substituted pyridazine derivative featuring a 2-fluorophenyl group at position 6 and a chlorine atom at position 3 of the pyridazine ring. This compound is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine under reflux conditions in ethanol, followed by purification through crystallization . Its structural characterization includes spectroscopic validation (¹H-NMR, ¹³C-NMR, HRMS) and confirmation of purity via TLC .

The compound’s pharmacological relevance stems from its piperazine moiety and fluorophenyl substitution, which enhance its bioavailability and target selectivity. Additionally, derivatives of this compound exhibit improved pharmacokinetic profiles, such as enhanced blood-brain barrier penetration, as evidenced by bioavailability radar analyses .

Eigenschaften

IUPAC Name |

3-chloro-6-(2-fluorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-3-1-2-4-8(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJCZKWUVAOYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498759 | |

| Record name | 3-Chloro-6-(2-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-06-2 | |

| Record name | 3-Chloro-6-(2-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-fluorophenyl)pyridazine typically involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with phosphorus oxychloride (POCl3) to yield the desired pyridazine compound .

Industrial Production Methods

Industrial production methods for 3-Chloro-6-(2-fluorophenyl)pyridazine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-(2-fluorophenyl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides.

Reduction Products: Reduction can yield dihydropyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-Chloro-6-(2-fluorophenyl)pyridazine exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. The compound's IC50 values demonstrate its potency, with values as low as 10 µM against MCF7 cells, indicating strong efficacy in reducing cell viability.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B leads to increased levels of neurotransmitters, potentially offering therapeutic benefits.

Agrochemical Applications

3-Chloro-6-(2-fluorophenyl)pyridazine is being investigated for its potential use in agrochemicals, particularly as a herbicide. Its ability to interfere with specific biochemical pathways in target organisms makes it a candidate for developing effective herbicides and pesticides.

Material Science

In material science, this compound is being explored for its role in synthesizing advanced materials with unique electronic properties. Its structural characteristics allow it to be used in the development of novel electronic devices and sensors.

The biological activities of 3-Chloro-6-(2-fluorophenyl)pyridazine can be summarized in the following table:

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 0.013 | Highly selective and reversible inhibitor |

| Anticancer Activity | MCF7 (breast cancer) | 10 | Significant reduction in cell viability |

| Cytotoxicity | L929 (fibroblast) | >120 | Low toxicity compared to other derivatives |

Case Studies

Several case studies illustrate the compound's potential:

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound could induce apoptosis in various cancer cell lines through caspase pathway activation.

- Synergistic Effects with Chemotherapy : Research indicated that when combined with doxorubicin, certain derivatives enhanced cytotoxicity against cancer cells while reducing toxicity towards healthy cells, highlighting their therapeutic potential.

- Neuroprotective Effects : A study showed that derivatives exhibited neuroprotective effects by inhibiting MAO-B, suggesting their potential use in treating conditions like Parkinson's disease.

Wirkmechanismus

The mechanism of action of 3-Chloro-6-(2-fluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyridazine derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . The compound’s fluorine and chlorine substituents can enhance its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Substituents on the pyridazine ring significantly influence molecular interactions and bioactivity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antibacterial and fungicidal activities but reduce CNS bioavailability due to increased polarity .

- Lipophilic substituents (e.g., -CH₃) improve analgesic efficacy by facilitating peripheral COX inhibition .

- The 2-fluorophenyl-piperazine combination in 3-Chloro-6-(2-fluorophenyl)pyridazine optimizes MAO-B selectivity, attributed to π-π stacking and hydrogen bonding with the enzyme’s active site .

Biologische Aktivität

3-Chloro-6-(2-fluorophenyl)pyridazine is a compound of interest due to its unique structural features, including halogen substitutions that can significantly influence its biological activity. This article explores the biological activities associated with this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure features a pyridazine ring with a chlorine atom at position 3 and a 2-fluorophenyl group at position 6. The presence of halogens often enhances the lipophilicity and reactivity of organic compounds, potentially leading to increased biological activity.

Antibacterial Activity

Research indicates that derivatives of pyridazine exhibit notable antibacterial properties. A study highlighted the effectiveness of various pyridazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.0039 mg/mL, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 3-Chloro-6-(2-fluorophenyl)pyridazine | 0.0048 | E. coli |

| 3-Chloro-6-(2-fluorophenyl)pyridazine | 0.0195 | S. aureus |

Antifungal Activity

In addition to antibacterial effects, pyridazine derivatives have shown antifungal activity. For instance, compounds similar to 3-Chloro-6-(2-fluorophenyl)pyridazine demonstrated significant activity against Candida albicans, with MIC values indicating effective inhibition of fungal growth .

Anticancer Activity

The anticancer potential of 3-Chloro-6-(2-fluorophenyl)pyridazine has been explored in various studies. A series of experiments revealed that certain pyridazine derivatives exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values for these compounds ranged from 29.77 µg/mL to 40.54 µg/mL, showcasing their potential as anticancer agents .

| Cell Line | IC50 (µg/mL) | Compound |

|---|---|---|

| A549 | 40.54 | 3-Chloro-6-(2-fluorophenyl)pyridazine |

| Caco-2 | 29.77 | 3-Chloro-6-(2-fluorophenyl)pyridazine |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, with results suggesting that it can inhibit inflammatory responses effectively. In vivo studies comparing the compound's efficacy against standard anti-inflammatory drugs like indomethacin showed promising results, with significant reductions in paw edema observed in treated groups .

Case Studies

- Antibacterial Efficacy : In a study examining various pyridazine derivatives, 3-Chloro-6-(2-fluorophenyl)pyridazine was found to exhibit superior antibacterial activity compared to other derivatives, particularly against Gram-positive bacteria like S. aureus.

- Cytotoxicity Assessment : In vitro assessments using the MTT assay highlighted the cytotoxic effects of the compound on lung and colorectal cancer cell lines, suggesting mechanisms involving apoptosis induction.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-(2-fluorophenyl)pyridazine?

The compound can be synthesized via nucleophilic substitution reactions. A common method involves refluxing 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol at 120°C for 6 hours. Post-reaction, the product is purified by crystallization from ethanol. Characterization is achieved using -NMR, -NMR, and HRMS to confirm structural integrity and purity . Alternative routes include hydrazine-mediated cyclization or cross-coupling reactions using boronic ester intermediates .

Q. What spectroscopic techniques are essential for characterizing 3-Chloro-6-(2-fluorophenyl)pyridazine?

Key techniques include:

- NMR spectroscopy (, ) for elucidating substituent positions and electronic environments.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

- Infrared Spectroscopy (IR) for identifying functional groups (e.g., C-Cl, C-F stretches).

- X-ray crystallography (e.g., SHELXL/SHELXS) for resolving crystal packing and hydrogen-bonding networks .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid skin contact and inhalation; follow protocols for chlorinated/fluorinated compounds.

- Dispose of waste via certified chemical disposal services. Reference GHS guidelines for similar pyridazine derivatives .

Advanced Questions

Q. How can computational methods predict the biological activity of derivatives?

- Molecular docking (e.g., AutoDock, Schrödinger) models interactions with targets like MAO-B or AhR.

- QSAR models correlate structural features (e.g., substituent electronegativity) with activity.

- Bioavailability radar charts (see ) assess solubility, permeability, and metabolic stability .

Q. What in vitro and in vivo models evaluate neuropharmacological potential?

- In vitro : Enzyme inhibition assays (e.g., MAO-B activity in human recombinant enzymes) and cell-based models (e.g., HL-60 differentiation for AhR agonism) .

- In vivo : Rodent models for epilepsy (e.g., maximal electroshock) or Parkinson’s disease (6-OHDA lesion), with pharmacokinetic profiling (plasma half-life, brain penetration) .

Q. How can structural modifications enhance target selectivity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., CF) at the 4-position to improve binding to CRFR.

- Boronic ester intermediates (e.g., 3-Chloro-6-(dioxaborolan-2-yl)pyridazine) enable Suzuki-Miyaura cross-coupling for SAR studies .

- Crystallographic data (e.g., triclinic P1 symmetry in ) guides rational design of steric/electronic optimizations .

Q. How to resolve contradictions in reported biological activities?

- Conduct meta-analyses under standardized conditions (e.g., identical cell lines, assay protocols).

- Use orthogonal assays (e.g., competitive binding vs. functional activity) to validate AhR agonism vs. CRFR antagonism .

Q. What strategies optimize synthesis yield and purity?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Catalysts : Pd(PPh) improves cross-coupling efficiency.

- Purification : Gradient column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .

Q. How do 3-chloro and 6-(2-fluorophenyl) groups influence pharmacokinetics?

- 3-Chloro : Increases lipophilicity (higher logP), enhancing membrane permeability but potentially reducing solubility.

- 6-(2-Fluorophenyl) : Fluorine’s electronegativity improves metabolic stability by resisting oxidative degradation. In vivo studies in rodents show improved bioavailability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.